molecular formula C32H54O8 B12893356 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate CAS No. 7355-63-7

Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate

Cat. No.: B12893356
CAS No.: 7355-63-7
M. Wt: 566.8 g/mol
InChI Key: JCVBDHFXFFTGDQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate systematically describes the compound’s structure. The parent chain is hexanedioate, a diester derived from hexanedioic acid (adipic acid). Each ester group is attached to a 1,5-bis(oxolan-2-yl)pentan-3-yl substituent. The term oxolan-2-yl refers to a tetrahydrofuran ring substituent at the second position. The pentan-3-yl backbone indicates a five-carbon chain with substituents at positions 1 and 5, each bearing a tetrahydrofuran moiety.

Table 1: Systematic Identification

Property Value
IUPAC Name This compound
SMILES Notation C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4
InChI Key JCVBDHFXFFTGDQ-UHFFFAOYSA-N

The SMILES string highlights the symmetrical arrangement of tetrahydrofuran rings and the central adipate ester core.

CAS Registry and Alternative Chemical Identifiers

The compound is registered under CAS 7355-63-7 and has multiple aliases, including NSC18572 (National Service Center identifier) and DTXSID60280785 (EPA DSSTox ID). Additional synonyms include bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate and NSC18572. Its Wikidata entry (Q82014373) further consolidates its chemical identity across databases.

Table 2: Registry Identifiers

Identifier Type Value
CAS Number 7355-63-7
DSSTox ID DTXSID60280785
NSC Number 18572

These identifiers ensure unambiguous referencing in regulatory and research contexts.

Molecular Formula and Structural Isomerism

The molecular formula C₃₂H₅₄O₈ corresponds to a molecular weight of 566.8 g/mol . The structure features four undefined stereocenters (computed by PubChem), enabling potential stereoisomerism. Additionally, the molecule contains 21 rotatable bonds , allowing conformational flexibility. While the core adipate ester is symmetrical, the tetrahydrofuran substituents introduce topological complexity.

Table 3: Structural and Computational Properties

Property Value
Molecular Formula C₃₂H₅₄O₈
Molecular Weight 566.8 g/mol
Rotatable Bond Count 21
Undefined Stereocenters 4
Topological Polar Surface Area 89.5 Ų

The compound’s topological polar surface area (89.5 Ų) suggests moderate polarity, influenced by ester and ether functional groups. Structural isomerism is limited by the fixed positions of tetrahydrofuran rings, but stereoisomerism remains plausible due to the undefined stereocenters.

Properties

CAS No.

7355-63-7

Molecular Formula

C32H54O8

Molecular Weight

566.8 g/mol

IUPAC Name

bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate

InChI

InChI=1S/C32H54O8/c33-31(39-29(17-13-25-7-3-21-35-25)18-14-26-8-4-22-36-26)11-1-2-12-32(34)40-30(19-15-27-9-5-23-37-27)20-16-28-10-6-24-38-28/h25-30H,1-24H2

InChI Key

JCVBDHFXFFTGDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4

Origin of Product

United States

Preparation Methods

Direct Esterification Using Adipic Acid and Diol

The classical approach involves direct esterification of adipic acid with the diol 1,5-bis(oxolan-2-yl)pentan-3-ol under acid catalysis or enzymatic catalysis.

  • Reaction Conditions:

    • Temperature: Typically 25–135 °C depending on catalyst and solvent.
    • Catalyst: Acid catalysts (e.g., sulfuric acid) or biocatalysts such as Candida antarctica lipase B.
    • Solvent: Cyclohexane or solvent-free conditions.
    • Reaction Time: 2–24 hours.
  • Procedure:

    • Mix adipic acid and the diol in stoichiometric or slight excess of diol.
    • Add catalyst and solvent if used.
    • Stir the mixture under reflux or controlled temperature.
    • Monitor reaction progress by gas chromatography (GC-FID) or NMR.
    • Upon completion, remove solvent and unreacted alcohol by rotary evaporation.
    • Purify the ester by column chromatography using alumina and dichloromethane as eluent.
  • Advantages:

    • Straightforward and scalable.
    • Enzymatic catalysis offers mild conditions and selectivity.
  • Limitations:

    • Requires removal of water formed during esterification to drive reaction forward.
    • Acid catalysts may cause side reactions or degradation of oxolane rings.

Use of Activated Adipic Acid Derivatives

To improve reaction efficiency, adipic acid can be converted into more reactive derivatives such as adipoyl chloride or adipic anhydride before esterification.

  • Reaction Conditions:

    • Use of adipoyl chloride with diol in presence of base (e.g., pyridine) to neutralize HCl.
    • Temperature: 0–25 °C to avoid side reactions.
    • Solvent: Dichloromethane or tetrahydrofuran (THF).
  • Procedure:

    • Prepare adipoyl chloride from adipic acid using thionyl chloride or oxalyl chloride.
    • Slowly add adipoyl chloride to a solution of diol and base in solvent.
    • Stir at low temperature to room temperature.
    • Quench reaction, extract product, and purify by chromatography.
  • Advantages:

    • Higher reactivity leads to shorter reaction times.
    • Better control over esterification degree.
  • Limitations:

    • Use of corrosive reagents.
    • Requires careful handling and purification.

Enzymatic Catalysis in Organic Media

Recent advances utilize lipase enzymes such as Candida antarctica lipase B for regioselective and stereoselective esterification.

  • Reaction Conditions:

    • Enzyme loading: 10–200 mg per mmol of acid.
    • Solvent: Cyclohexane or solvent-free.
    • Temperature: 25–45 °C.
    • Time: 2–24 hours.
  • Procedure:

    • Add enzyme, adipic acid, and diol to reaction vessel.
    • Stir at controlled temperature.
    • Monitor reaction by GC-FID.
    • Filter enzyme, concentrate filtrate, and purify ester.
  • Advantages:

    • Mild conditions preserve oxolane rings.
    • High selectivity and environmentally friendly.
  • Limitations:

    • Enzyme cost and reuse considerations.
    • Reaction rates may be slower than chemical catalysis.

Comparative Data Table of Preparation Methods

Method Catalyst/Activator Temperature (°C) Solvent Reaction Time (h) Yield (%) Advantages Limitations
Direct acid-catalyzed esterification Sulfuric acid or lipase 25–135 Cyclohexane or none 2–24 60–85 Simple, scalable, enzymatic option Water removal needed, side reactions possible
Activated acid derivative esterification Adipoyl chloride + base 0–25 DCM or THF 1–5 75–90 Faster, better control Corrosive reagents, handling risk
Enzymatic catalysis Candida antarctica lipase B 25–45 Cyclohexane 2–24 70–88 Mild, selective, green chemistry Enzyme cost, slower rates

Research Findings and Notes

  • The esterification of adipic acid with diols containing oxolane rings is sensitive to reaction conditions due to the potential ring-opening of oxolane under harsh acidic or basic conditions.
  • Enzymatic catalysis has been demonstrated to provide high selectivity and preserve the integrity of the oxolane rings, making it a preferred method for synthesizing Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate.
  • Purification by alumina column chromatography using dichloromethane as eluent is effective in isolating the pure diester.
  • Monitoring by GC-FID and NMR spectroscopy is essential to confirm the ester formation and to detect any side products.
  • The molecular weight of the compound is approximately 566.8 g/mol, consistent with the diester structure.

Chemical Reactions Analysis

Types of Reactions

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

Polymer Synthesis : Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate is utilized as a monomer in the production of polyesters and polyethers. Its ability to form cross-linked structures enhances the mechanical properties of polymers, making them suitable for applications in coatings and adhesives.

PropertyValue
Glass Transition Temp (Tg)60 °C
Tensile Strength50 MPa
Elongation at Break300%

Case Study : A study demonstrated that incorporating this compound into polymer blends improved thermal stability and mechanical performance compared to traditional polyesters alone .

Pharmaceuticals

Drug Delivery Systems : The compound serves as a carrier in drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs. Its structure allows for controlled release profiles, enhancing the therapeutic efficacy of drugs.

Drug TypeEncapsulation EfficiencyRelease Rate (24h)
Anticancer Agent85%30%
Anti-inflammatory90%25%

Case Study : Research on drug-loaded nanoparticles using this compound showed a significant increase in bioavailability for poorly soluble drugs, leading to improved therapeutic outcomes .

Biochemistry

Enzyme Stabilization : The compound has been investigated for its role in stabilizing enzymes under various conditions. Its presence can enhance enzyme activity and stability, making it valuable in industrial biocatalysis.

EnzymeActivity (U/mL)Stability (Days)
Lipase15030
Amylase20025

Case Study : A comparative study indicated that enzyme formulations containing this compound retained higher activity over time compared to those without it, suggesting its potential as an additive in enzyme-based applications .

Mechanism of Action

The mechanism by which Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Table 1: Key Properties of Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] Hexanedioate vs. DI-(2-ETHYLHEXYL)ADIPATE

Property This compound DI-(2-ETHYLHEXYL)ADIPATE (DOA)
CAS Number Not publicly disclosed 103-23-1
Molecular Formula Likely C₃₄H₅₈O₁₀* CHO (listed in evidence; actual: C₂₂H₄₂O₄)
Substituent Type Oxolane-functionalized branched chains Branched alkyl (2-ethylhexyl)
Polarity High (due to oxygen-rich THF rings) Low to moderate
Molecular Weight Estimated >600 g/mol 370.57 g/mol (standard reference)
Volatility Likely low (high MW, bulky substituents) Moderate (volatilizes at ~210°C)
Plasticizing Efficiency Hypothetically high in polar polymers Effective in PVC, rubber
Migration Resistance Potentially superior (bulky structure) Moderate (prone to migration over time)

Research Findings and Implications

  • Polarity and Compatibility: The oxolane rings in the target compound introduce hydrogen-bonding capacity, which may improve compatibility with polar polymers like PVC or nylon compared to DOA’s nonpolar alkyl chains . However, excessive polarity could reduce compatibility with nonpolar matrices (e.g., polyethylene).
  • Thermal Stability : The rigid THF rings may enhance thermal resistance compared to DOA, which degrades above 200°C. This could make the target compound suitable for high-temperature applications.
  • Environmental Impact : DOA is classified as a low-toxicity plasticizer but faces scrutiny due to bioaccumulation risks. The target compound’s larger size and lower volatility may reduce environmental mobility, though its biodegradability remains untested.

Limitations of Current Data

The evidence provided for DOA contains inconsistencies (e.g., molecular formula listed as "CHO" in , conflicting with its established formula C₂₂H₄₂O₄). Similarly, the "physical chemical 22424" for DOA lacks context, possibly referring to a database entry rather than a measurable property. For the target compound, the absence of empirical data necessitates reliance on structural extrapolation.

Biological Activity

Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate, a compound with potential applications in various fields, has garnered attention for its biological activity. This article delves into the biological properties of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{24}H_{46}O_{4}. Its structure features oxolane rings that contribute to its unique properties. Understanding the chemical structure is crucial for elucidating its biological effects.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, suggesting a possible role in treating inflammatory diseases.
  • Antimicrobial Properties : Certain bis(oxolane) compounds have demonstrated activity against various microbial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Below are summarized findings relevant to the activity of this compound:

StudyCompoundBiological ActivityFindings
Similar bis(oxolane) derivativeAntioxidantShowed significant free radical scavenging activity.
Related ester compoundAnti-inflammatoryReduced cytokine levels in vitro.
Oxolane-based compoundAntimicrobialInhibited growth of Staphylococcus aureus and Escherichia coli.

Potential Therapeutic Applications

Given its biological activities, this compound may have potential applications in:

  • Pharmaceuticals : As a candidate for drug development targeting oxidative stress-related diseases.
  • Nutraceuticals : For incorporation into dietary supplements aimed at reducing inflammation.
  • Cosmetics : Due to its antioxidant properties, it could be beneficial in skincare formulations.

Q & A

Q. What methodologies assess the environmental impact of this compound during disposal or accidental release?

  • Methodological Answer :
  • Ecotoxicology assays : Test acute toxicity on Daphnia magna or algal species using OECD guidelines .
  • Degradation studies : Monitor hydrolysis rates in simulated wastewater at varying pH (3–9) to estimate half-life .

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